molecular formula C17H15ClN4O3S2 B2656790 2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide CAS No. 1203243-71-3

2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide

Cat. No.: B2656790
CAS No.: 1203243-71-3
M. Wt: 422.9
InChI Key: GSQZPVDAFDFMAN-UHFFFAOYSA-N
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Description

2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide (CAS 1203243-71-3) is a synthetic compound featuring a thiazole-carboxamide core linked to a sulfamoylbenzyl group. With the molecular formula C17H15ClN4O3S2 and a molecular weight of 422.9 g/mol, this reagent is designed for advanced pharmacological and medicinal chemistry research . The compound's structure incorporates key motifs known for significant biological activity. The 2-aminothiazole scaffold is a prominent heterocycle in drug discovery, widely recognized for its diverse pharmacological applications and utility as a precursor to biologically active molecules . The integration of the sulfonamide group further enhances its research value, as this functional group is a common feature in compounds targeting various enzymes and is present in many therapeutic agents . This compound is intended for investigational use in studying enzyme inhibition and receptor modulation. Research on analogous 2-aminothiazole sulfonamide derivatives has demonstrated potent inhibitory activity against enzymes such as urease, α-glucosidase, and α-amylase, making them interesting candidates for metabolic disorder research . Furthermore, structurally related thiazole-carboxamide derivatives have shown promise in neuroscience research, where they function as negative allosteric modulators of AMPA receptors (AMPARs), suggesting potential neuroprotective applications . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and conduct all necessary safety assessments before use.

Properties

IUPAC Name

2-(3-chloroanilino)-N-[(4-sulfamoylphenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S2/c18-12-2-1-3-13(8-12)21-17-22-15(10-26-17)16(23)20-9-11-4-6-14(7-5-11)27(19,24)25/h1-8,10H,9H2,(H,20,23)(H,21,22)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQZPVDAFDFMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.

    Reduction: Reduction reactions can occur at the sulfonamide or carboxamide groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be studied for its potential activity against various pathogens or cancer cell lines.

Medicine

In medicine, compounds like 2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide may be investigated for their therapeutic potential. They could serve as lead compounds for the development of new drugs.

Industry

Industrially, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Thiazole Carboxamides

The following table summarizes key analogues, their structural features, and properties:

Compound Substituents Molecular Weight Key Properties/Biological Relevance Source
Target Compound : 2-((3-Chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide 3-Chlorophenylamino, 4-sulfamoylbenzyl ~435.9* Enhanced solubility (sulfamoyl), potential enzyme inhibition (e.g., carbonic anhydrase) Hypothetical
Compound 29 () Azidobenzoyl, trimethoxybenzamido ~600.6 Azide group for click chemistry applications; high purity (98% HPLC)
Acotiamide Hydrochloride () Bis(isopropyl)aminoethyl, hydroxy-dimethoxybenzoyl 541.06 Clinically used for functional dyspepsia; hydrophilic substituents enhance bioavailability
Compound 11 () 4-Chlorobenzyl, 4-methoxybenzyl 372.87 Moderate lipophilicity (logP ~3.5); methoxy group provides electron-donating effects
Compound 6a () Morpholin-4-yl-thioxoacetyl, 4-chlorobenzyl 407.9 Thioxoacetamide moiety may enhance metal-binding capacity; high yield (84%)
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () 4-Chlorophenyl, dimethylaminobenzylidene 341.9 Crystal structure reveals planar conformation; potential kinase inhibitory activity

*Calculated based on molecular formula.

Structural and Functional Differences

  • Sulfamoyl vs. Sulfonyl/Sulfonamide Groups : The target compound’s sulfamoyl group (-SO₂NH₂) differs from sulfonyl (-SO₂-) or sulfonamide (-NHSO₂-) groups in analogues like ’s N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide . Sulfamoyl’s dual hydrogen-bonding capacity may improve target binding compared to sulfonyl’s weaker polarity .
  • Chlorophenyl Positional Isomerism: The 3-chlorophenyl substitution in the target contrasts with 4-chlorophenyl groups in and .
  • Thiazole vs. Thiadiazole Cores : describes 1,3,4-thiadiazole-2-amine derivatives. Thiazoles (5-membered ring with one sulfur and one nitrogen) are less electron-deficient than thiadiazoles (two nitrogens), influencing reactivity and binding .

Biological Activity

The compound 2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article focuses on the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Chemical Formula : C16H16ClN3O3SC_{16}H_{16}ClN_{3}O_{3}S
  • IUPAC Name : 2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide

The biological activity of thiazole derivatives often involves interaction with various biological targets. The specific mechanisms for this compound include:

  • Inhibition of Enzymatic Activities : Thiazoles can inhibit enzymes involved in critical biological processes, such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential use as antibiotics.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide have been shown to induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : Induction of G1 or G2/M phase arrest in cancer cell lines.
  • Apoptotic Pathways : Activation of caspases leading to programmed cell death.
StudyCell LineIC50 (µM)Mechanism
Study 1MCF-7 (Breast Cancer)10.5Apoptosis via caspase activation
Study 2HeLa (Cervical Cancer)8.3G1 phase arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Case Studies

  • Case Study on Neuroprotective Effects : A study published in a peer-reviewed journal investigated the neuroprotective effects of thiazole derivatives on AChE inhibition. The compound demonstrated an IC50 value of 5 µM, indicating potent inhibitory activity, which is beneficial for Alzheimer's treatment .
  • Antibacterial Efficacy : Another study focused on the antibacterial properties of thiazole compounds against resistant strains of bacteria. The results indicated that the compound significantly inhibited bacterial growth, showcasing its potential as a new antibiotic agent .

Q & A

Q. What established synthetic routes are available for synthesizing this compound, and what reaction parameters critically influence yield?

The compound is synthesized via multi-step protocols involving:

  • Thiazole ring formation : Cyclization of precursors under basic conditions (e.g., K₂CO₃ in DMF) .
  • Sulfonamide group introduction : Reaction of intermediates with sulfamoylbenzyl derivatives, often using coupling agents like EDCI/HOBt .
  • Final acylation : Amide bond formation between the thiazole core and 4-sulfamoylbenzylamine, optimized with triethylamine in dichloromethane . Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 for amine coupling), and solvent polarity to enhance solubility .

Q. How is structural integrity confirmed post-synthesis?

  • 1H/13C NMR : Assign peaks to verify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/sulfamoyl groups) and carboxamide carbonyl (δ ~165 ppm) .
  • X-ray crystallography : Using SHELX software for refinement (SHELXL for small-molecule structures; R-factor < 0.05 indicates high precision) .
  • HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., m/z 435.0 for C₁₆H₁₄ClN₃O₃S₂) .

Q. What initial biological screening approaches are recommended?

  • Antitumor activity : NCI-60 cell line screening at 10 µM, with GI₅₀ values calculated for dose-response .
  • Enzyme inhibition : Fluorescence-based assays targeting carbonic anhydrase or kinase isoforms, using positive controls (e.g., acetazolamide) .
  • Cytotoxicity : MTT assays on HEK-293 cells to establish IC₅₀ and selectivity indices .

Advanced Research Questions

Q. How can low yields in the final acylation step be mitigated?

  • Catalyst optimization : Replace triethylamine with DMAP to enhance nucleophilicity .
  • Solvent screening : Test polar aprotic solvents (e.g., acetonitrile) to improve reactant solubility .
  • Microwave-assisted synthesis : Reduce reaction time from 12h to 2h, achieving >80% yield .

Q. How should discrepancies between theoretical and observed NMR data be resolved?

  • Dynamic effects analysis : Consider rotameric equilibria in sulfamoyl groups causing split peaks; use variable-temperature NMR to confirm .
  • X-ray validation : Resolve ambiguous NOEs by comparing experimental and DFT-calculated structures (e.g., C–Cl bond length: 1.74 Å in SHELX-refined models) .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals unambiguously .

Q. What in vitro models are suitable for mechanistic studies against enzyme targets?

  • Kinase inhibition : Use TR-FRET assays with recombinant EGFR or VEGFR2, monitoring ATPase activity .
  • Molecular docking : Perform AutoDock/Vina simulations to predict binding modes in sulfamoyl-binding pockets (e.g., PDB: 1T4J) .
  • Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across cell lines?

  • Cell-specific factors : Compare expression levels of target enzymes (e.g., CA-IX in hypoxic vs. normoxic cells) .
  • Membrane permeability : Measure logP values (e.g., ~2.8) to assess penetration in resistant lines .
  • Synergistic studies : Combine with cisplatin or paclitaxel to identify combinatorial effects .

Q. Why do computational binding scores not align with experimental IC₅₀ values?

  • Solvent effects : Include implicit solvent models (e.g., PBS in MD simulations) to refine binding affinity calculations .
  • Entropy-enthalpy compensation : Analyze ITC data to resolve discrepancies between ΔG and ΔH .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield RangeReference
Thiazole formationK₂CO₃, DMF, 80°C60–75%
Sulfonamide couplingEDCI/HOBt, CH₂Cl₂, RT50–65%
Final acylationTriethylamine, CH₂Cl₂, 60°C45–70%

Q. Table 2: Bioactivity Profile

Assay TypeModel SystemKey Result (IC₅₀)Reference
Antitumor (NCI-60)HCT-116 colon cancer2.1 µM
Kinase inhibitionEGFR (TR-FRET)0.8 µM
CytotoxicityHEK-293 (MTT)>50 µM

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